molecular formula C19H17NO2S B5185135 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone

1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone

Cat. No. B5185135
M. Wt: 323.4 g/mol
InChI Key: JOPHVIJSBIOIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone, also known as Anatibant, is a chemical compound that belongs to the class of thienylacetamides. It is a selective antagonist of the endothelin receptor, which is involved in various physiological and pathological processes such as vasoconstriction, inflammation, and cell proliferation.

Mechanism of Action

1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone exerts its pharmacological effects by selectively blocking the endothelin receptor, which is expressed in various tissues such as vascular smooth muscle cells, endothelial cells, and inflammatory cells. The endothelin receptor is involved in the regulation of vascular tone, inflammation, and cell proliferation. By blocking this receptor, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone can reduce vasoconstriction, inflammation, and cell proliferation, which are pathological processes in various diseases.
Biochemical and Physiological Effects:
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been shown to have various biochemical and physiological effects in animal models of disease. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the lung and brain tissues of animals with sepsis or acute lung injury. It can also increase the levels of vasodilatory molecules such as nitric oxide in the brain and reduce the levels of vasoconstrictive molecules such as endothelin-1 in the lung. These effects contribute to the anti-inflammatory and vasodilatory effects of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone.

Advantages and Limitations for Lab Experiments

1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has several advantages for lab experiments. It is a selective antagonist of the endothelin receptor, which allows for the study of the specific role of this receptor in various diseases. It has been extensively studied in animal models of disease, which provides a wealth of data on its pharmacological effects. However, there are also limitations to using 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also expensive, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential therapeutic applications in other diseases such as stroke and heart failure. Additionally, the development of more selective and potent endothelin receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone involves the reaction of 2-anilino-5-(4-methoxyphenyl)thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to give the desired product, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. The overall yield of this process is around 50%.

Scientific Research Applications

1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as acute lung injury, sepsis, and cerebral vasospasm. It has been shown to have anti-inflammatory, vasodilatory, and neuroprotective effects in animal models of these diseases.

properties

IUPAC Name

1-[2-anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-13(21)17-12-18(14-8-10-16(22-2)11-9-14)23-19(17)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPHVIJSBIOIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.